

Fluorapacin broad spectrum anti-proliferative activity

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Compound Focus: Fluorapacin

CAS No.: 869811-23-4

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Chemical & Physical Characterization of Fluorapacin

The table below summarizes the core physicochemical and solid-state properties of **Fluorapacin**, which are critical for pre-formulation and quality control.

Property Category	Details and Parameters
IUPAC Name / Synonyms	bis(p-fluorobenzyl)trisulfide; Bis(4-fluorobenzyl)trisulfide [1]
Molecular Formula	C ₁₄ H ₁₂ F ₂ S ₃ [1]
Solid-State Form	Monoclinic crystal system [1]
Space Group	C2/c [1]
Unit Cell Parameters	a = 12.266(1) Å, b = 4.7757(4) Å, c = 25.510(1) Å, β = 104.25(1)° [1]
Thermal Properties (DSC)	Onset Melting Point: 60.4 - 60.7 °C; Peak Melting Point: 62.1 - 62.4 °C [1]
Thermal Stability (TGA)	5% weight loss at 163.3 °C [1]

Property Category	Details and Parameters
Vibrational Spectroscopy (FT-IR)	Characteristic absorption bands for S–S stretch, C–S stretch, and aromatic substitution [1]

Preclinical Biological Data Summary

The following table consolidates the available activity, metabolic, and mechanistic information from preclinical studies.

Aspect	Findings & Quantitative Data
Anti-proliferative Activity	Exhibits a broad spectrum of anti-proliferative activity in human xenograft mouse models. Demonstrated in vivo anti-tumor efficacy with an excellent safety profile [2] [1].
Metabolites (Rat, in vivo)	Two main metabolites identified in rat urine: para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) [2].
Urinary Excretion (Rat)	p-FHA is the major metabolite. Total urinary excretion recovery of p-FHA and p-FBA was 67.6 ± 4.9% (mean ± SE, n=6) of the dosage within 48 hours of intravenous administration [2].
Proposed Mechanism	Described as an antimitotic agent [1]. The precise molecular target and specific signaling pathways affected (e.g., MAPK, Wnt, Akt) are areas for further research, as is common for many natural product derivatives [3].

Key Experimental Protocols

For researchers aiming to validate or build upon these findings, here are the methodologies for key experiments as described in the literature.

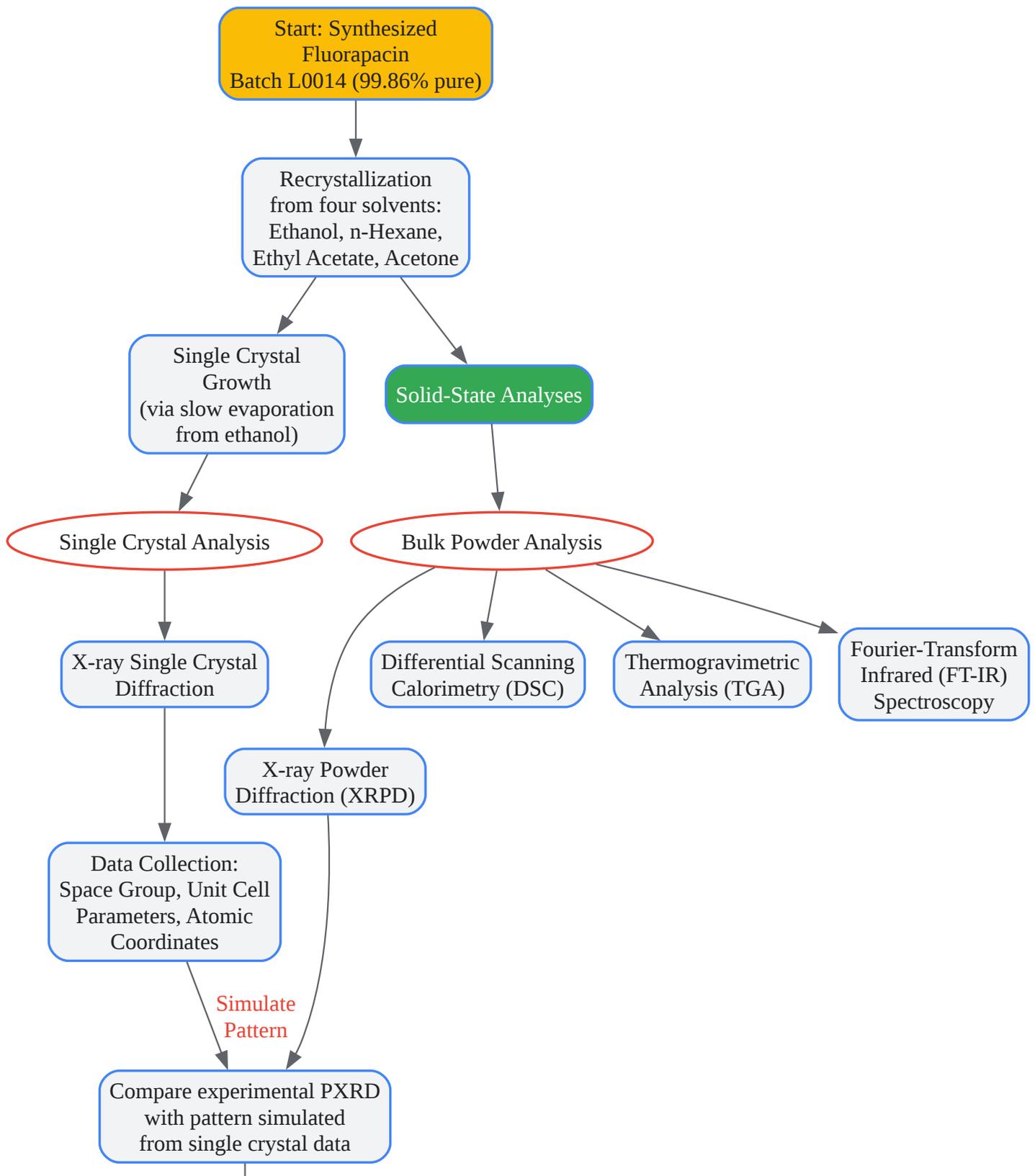
Metabolite Identification & Quantification in Rat Urine

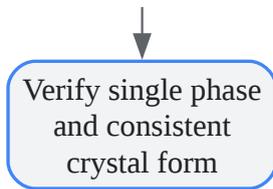
This HPLC-UV method was developed for the simultaneous determination of the two main metabolites [2].

- **Sample:** Urine from rats after intravenous administration of **Fluorapacin**.
- **Metabolite Identification:** Initial identification of p-FHA and p-FBA was performed using **GC-MS and HPLC**.
- **HPLC-UV Analysis:** A specific **HPLC-UV method** was developed and validated. The method demonstrated **excellent specificity, accuracy, precision, and stability**.
- **Application:** The validated method was used to study the urinary excretion profile of **Fluorapacin** over 48 hours.

Crystal Structure and Solid-State Characterization

The following workflow was used to determine the crystal structure and characterize the solid-state properties of the drug substance [1].





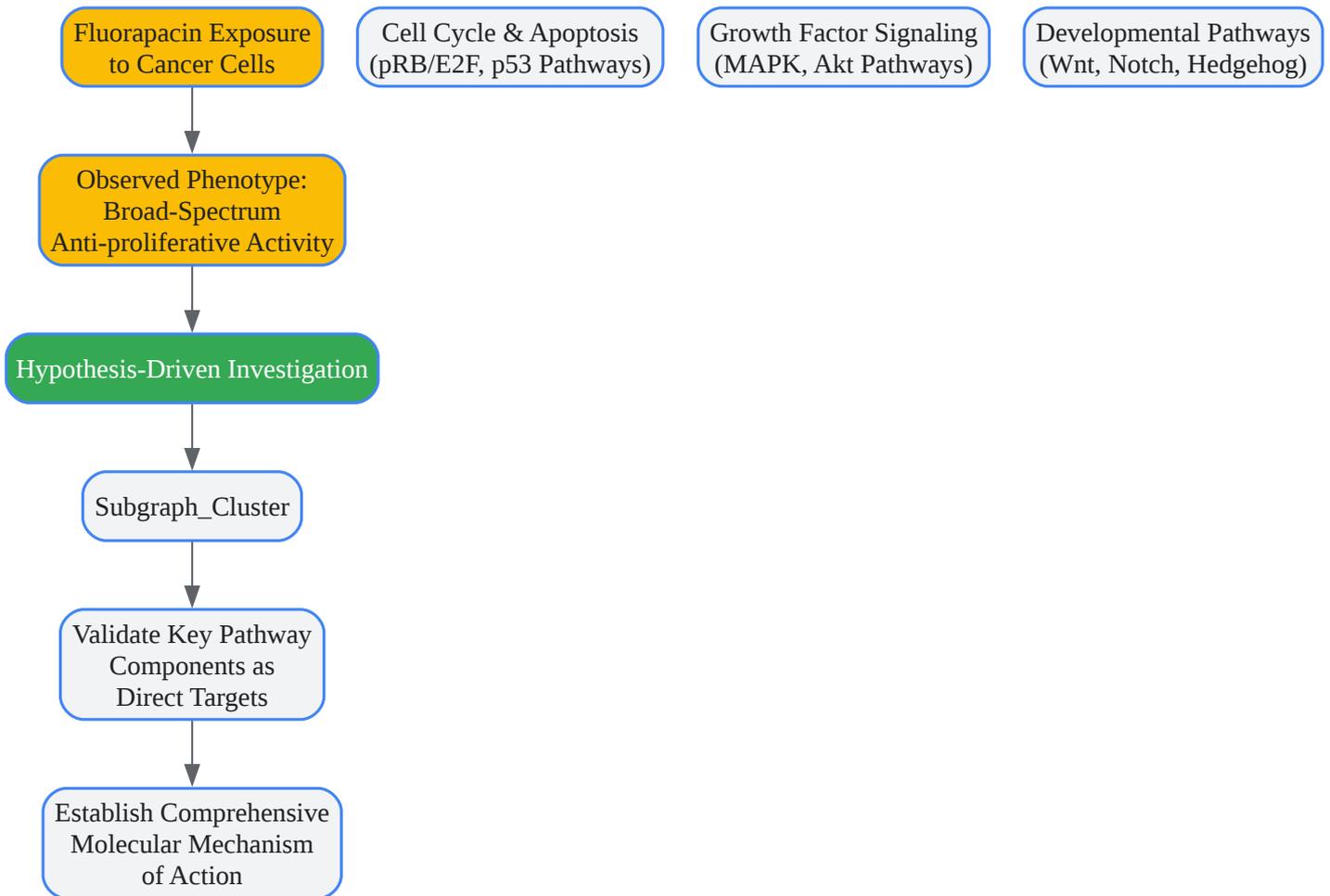
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*Experimental workflow for **Fluorapacin** solid-state characterization [1]*

Knowledge Gaps and Research Directions

Based on the compiled data, the following areas are critical for a complete understanding of **Fluorapacin's** mechanism and for advancing its development:

- **Elucidate the Direct Molecular Target:** While described as an "antimitotic agent," the precise protein or tubulin interaction site remains unknown. Target deconvination studies are needed.
- **Map Signaling Pathway Perturbations:** Research should focus on how **Fluorapacin's** activity affects key proliferation-related pathways such as **MAPK, Wnt/ β -catenin, Akt, p53, or NF- κ B** [3] [4]. The diagram below outlines this proposed investigative approach.



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